Imidazo[1,2-b]isoxazole-2-carbonyl chloride
Description
Imidazo[1,2-b]isoxazole-2-carbonyl chloride is a heterocyclic organic compound characterized by a fused imidazole-isoxazole ring system and a reactive carbonyl chloride group. Its molecular formula is C₆H₃ClN₂O₂, with a molecular weight of 170.56 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile acylating agent due to its electrophilic carbonyl chloride moiety, which facilitates nucleophilic substitution reactions. Its structural rigidity and electron-deficient aromatic system contribute to its reactivity and stability under controlled conditions .
Properties
IUPAC Name |
imidazo[1,2-b][1,2]oxazole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6(10)4-3-9-5(8-4)1-2-11-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYQUBKKPDMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON2C1=NC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)
Refluxing the carboxylic acid with excess POCl₃ (3–5 equivalents) in anhydrous dichloromethane for 4–6 hours achieves near-quantitative conversion. The reaction is monitored via TLC, and the product is isolated by distillation under reduced pressure.
Thionyl Chloride (SOCl₂)
SOCl₂ is preferred for its gaseous byproducts (SO₂ and HCl), simplifying purification. The carboxylic acid is stirred with SOCl₂ (2 equivalents) at 60°C for 2 hours, followed by solvent evaporation. This method is compatible with microwave-assisted protocols, reducing reaction times to 30 minutes.
Coupling Reactions with Amines
Imidazo[1,2-b]isoxazole-2-carbonyl chloride serves as an electrophilic partner in amide bond formation. For instance, piperidine derivatives are coupled with the acyl chloride using HBTU and DIPEA (diisopropylethylamine) in acetonitrile. This method is instrumental in producing bioactive carboxamides, such as FLT3 kinase inhibitors.
Case Study :
- FLT3 Inhibitor Synthesis : Amine intermediates (e.g., 4a–j) derived from nitrobenzene precursors are reacted with this compound to yield carboxamides with IC₅₀ values as low as 495 nM.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Catalysts | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | TEMPO, O₂ | Aerobic, 80°C | 60–75 | Eco-friendly, no metal catalysts |
| Microwave Synthesis | POCl₃, HBTU | 192°C, 10 min | 75–90 | Rapid, high throughput |
| SOCl₂ Chlorination | SOCl₂ | 60°C, 2 h | 85–95 | Simple purification |
| Amine Coupling | HBTU, DIPEA | RT, 12 h | 70–80 | Versatile for drug discovery |
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]isoxazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Imidazo[1,2-b]isoxazole-2-carbonyl chloride is a heterocyclic compound featuring a unique bicyclic structure with an imidazole ring fused to an isoxazole ring. It has a molecular formula of C₆H₃ClN₂O₂ and a carbonyl chloride functional group at the 2-position of the isoxazole ring . This compound is notable for its potential applications in medicinal chemistry because of its bioactive properties and versatility in chemical synthesis.
Applications of this compound
This compound finds applications in a variety of fields:
- Medicinal Chemistry Imidazo[1,2-b]isoxazole derivatives exhibit significant biological activities, making them useful in medicinal chemistry . These activities include antimicrobial, anticancer, antitumor, and antitubercular properties .
- Drug Development Interaction studies involving this compound focus on its binding affinity with biological targets. Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.
- Chemical Synthesis It is a versatile building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications. Several synthesis methods have been developed for this compound.
- Btk Inhibition Imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives inhibit Btk and are useful for the treatment of autoimmune and inflammatory diseases caused by aberrant B-cell activation .
Structural Relationship
This compound shares structural similarities with several other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Bicyclic | Exhibits different biological activities |
| Isoxazole-3-carboxylic acid | Monocyclic | Known for anti-inflammatory properties |
| Imidazo[1,2-b]pyrimidine | Bicyclic | Exhibits potent antitumor activity |
| Benzimidazole derivatives | Bicyclic | Known for broad-spectrum antimicrobial effects |
Mechanism of Action
The mechanism of action of Imidazo[1,2-b]isoxazole-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Imidazo[1,2-b]isoxazole-2-carbonyl chloride, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on reactivity, stability, and applications:
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Reactivity (Acylation) | Thermal Stability (°C) | Solubility (in DCM) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₆H₃ClN₂O₂ | High | 80–100 (decomposes) | Highly soluble | Drug intermediates, peptide coupling |
| Imidazole-2-carbonyl chloride | C₄H₃ClN₂O | Moderate | 60–80 (decomposes) | Moderately soluble | Small-molecule synthesis |
| Isoxazole-5-carbonyl chloride | C₄H₂ClNO₂ | Low | Stable up to 120 | Poorly soluble | Polymer crosslinking agents |
| Thiazolo[4,5-d]isoxazole-3-carbonyl chloride | C₅H₂ClN₃O₂S | High | 90–110 (decomposes) | Soluble | Antiviral prodrug synthesis |
Key Findings :
Reactivity : this compound exhibits superior acylation reactivity compared to simpler imidazole or isoxazole derivatives due to its fused-ring system, which enhances electrophilicity at the carbonyl carbon .
Stability : While thermally stable up to 100°C, it decomposes at lower temperatures than isoxazole-5-carbonyl chloride, likely due to steric strain in the fused-ring structure .
Solubility : Its high solubility in dichloromethane (DCM) distinguishes it from isoxazole derivatives, which often require polar aprotic solvents like DMF for reactivity .
Applications : Unlike thiazolo-isoxazole analogues (used in antiviral agents), this compound is preferred in peptide coupling and kinase inhibitor synthesis due to its balanced reactivity and compatibility with biomolecules .
Biological Activity
Imidazo[1,2-b]isoxazole-2-carbonyl chloride is a heterocyclic compound characterized by its unique imidazole and isoxazole ring structures. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound serves as a versatile building block for synthesizing more complex bioactive molecules.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar imidazo compounds can interact with DNA and influence apoptotic pathways through caspase-3 activation, leading to increased cytotoxicity in cancer cells .
Case Studies
- Cytotoxicity against Cancer Cell Lines :
- A study demonstrated that imidazo derivatives showed dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 5 to 20 µM, suggesting potent activity.
- Mechanism of Action :
- The mechanism involves the disruption of cellular proliferation pathways and induction of apoptosis. The compounds were found to inhibit key enzymes involved in cell survival, effectively leading to programmed cell death in malignant cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . Compounds within this class have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Comparative Efficacy
| Compound Type | MIC (μM) Against M. tuberculosis | MIC (μM) Against S. aureus | MIC (μM) Against E. coli |
|---|---|---|---|
| Imidazo[1,2-b]isoxazole | <0.195 | >50 | >50 |
| Related Oxazoles | 1-9 | 0.5 | 1 |
This table illustrates the comparative efficacy of imidazo derivatives against specific microbial strains, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens .
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor , particularly in inflammatory pathways. It has shown promise in inhibiting IKKβ, a key regulator in inflammatory responses, which could position it as a candidate for treating conditions like arthritis .
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication processes.
- Caspase Activation : Induction of apoptosis through caspase pathways has been observed, particularly in cancer cells.
- Enzyme Modulation : Inhibition of specific kinases involved in inflammatory responses suggests a multi-targeted approach to disease modulation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of imidazo derivatives indicates that modifications to the isoxazole or imidazole rings can significantly alter biological activity. For example, introducing different substituents can enhance potency or selectivity against specific targets .
Q & A
Q. Table 1. Representative Synthetic Protocols for Imidazo-Fused Systems
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Eaton’s Reagent | 80–100 | 90–96 |
How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is essential:
- TLC : Monitor reaction progress using silica gel plates with UV detection .
- Melting Point Analysis : Compare observed values (e.g., electrothermal apparatus) with literature data to assess purity .
- Spectroscopy : Use H/C NMR and FT-IR to verify carbonyl chloride functionality (C=O stretch ~1800 cm) and fused-ring geometry. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
What experimental design strategies optimize reaction yields for imidazo-fused heterocycles?
Adopt Design of Experiments (DoE) principles:
- Factor Screening : Test variables like temperature, catalyst loading, and solvent polarity (if applicable) using fractional factorial designs.
- Response Surface Methodology (RSM) : Optimize solvent-free conditions to maximize yield while minimizing side reactions .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and scalability for sensitive intermediates like carbonyl chlorides .
How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?
Q. Stepwise Validation Protocol :
Repeat Synthesis : Ensure reaction consistency under controlled conditions (e.g., inert atmosphere for moisture-sensitive reagents) .
Alternative Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve ambiguities in fused-ring systems.
Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for structural validation.
What strategies guide the design of this compound derivatives for biological activity studies?
Q. Structure-Activity Relationship (SAR) Principles :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the isoxazole ring to enhance electrophilicity for nucleophilic targeting.
- Bioisosteric Replacement : Substitute the carbonyl chloride with amide or ester groups to modulate reactivity and bioavailability.
- Derivative Libraries : Synthesize analogs like chromenone- or pyrimidinone-fused derivatives (e.g., 4H-chromen-4-one derivatives) for antimicrobial or anticancer screening .
Q. Table 2. Example Derivatives and Target Activities
| Derivative Class | Target Activity | Reference |
|---|---|---|
| Chromenone-fused analogs | Anticancer, Antimicrobial |
What handling precautions are critical for this compound?
- Moisture Control : Store under inert gas (N/Ar) in sealed, light-resistant containers to prevent hydrolysis .
- Temperature : Maintain storage at –20°C for long-term stability.
- Safety Protocols : Use gloveboxes for weighing and reaction setup to avoid exposure to atmospheric moisture.
How do solvent-free conditions impact the reactivity of Eaton’s reagent in Friedel-Crafts acylations?
- Enhanced Selectivity : Reduced solvent interference improves electrophilic acylation at the imidazo-isoxazole core.
- Kinetic Advantages : Higher effective molarity accelerates reaction rates, achieving >90% yields in shorter durations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
